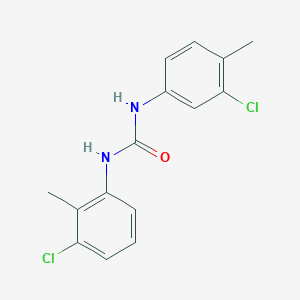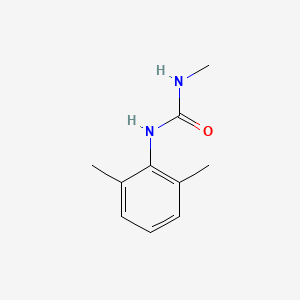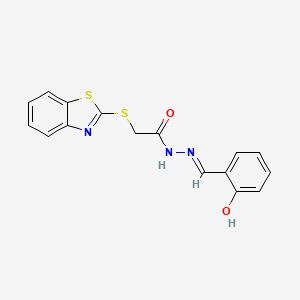
(2-Benzothiazolylthio)acetic acid ((2-hydroxyphenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfanyl group, and a hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with thiol-containing reagents.
Formation of Acetic Acid Derivative: The acetic acid moiety is incorporated through esterification or amidation reactions.
Hydrazide Formation: The hydrazide group is introduced by reacting the acetic acid derivative with hydrazine or its derivatives.
Condensation with 2-Hydroxy-Benzaldehyde: The final step involves the condensation of the hydrazide with 2-hydroxy-benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The benzothiazole ring and sulfanyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced hydrazides.
Substitution Products: Substituted benzothiazole derivatives and modified acetic acid moieties.
科学研究应用
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用机制
The mechanism of action of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE involves its interaction with various molecular targets and pathways. For example:
Anticancer Activity: The compound may inhibit cancer cell proliferation by interacting with DNA or specific enzymes involved in cell division.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Anti-inflammatory Activity: The compound may modulate inflammatory pathways by inhibiting key signaling molecules or enzymes.
相似化合物的比较
Similar Compounds
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID: Lacks the hydrazide and benzylidene moieties, resulting in different reactivity and applications.
2-HYDROXY-BENZYLIDENE)-HYDRAZIDE: Lacks the benzothiazole and sulfanyl groups, leading to distinct chemical properties and biological activities.
Uniqueness
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE is unique due to its combination of structural features, which confer a wide range of chemical reactivity and potential applications. The presence of the benzothiazole ring, sulfanyl group, and hydrazide moiety allows for diverse interactions with biological targets and the formation of various derivatives with tailored properties.
属性
CAS 编号 |
24044-93-7 |
|---|---|
分子式 |
C16H13N3O2S2 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13N3O2S2/c20-13-7-3-1-5-11(13)9-17-19-15(21)10-22-16-18-12-6-2-4-8-14(12)23-16/h1-9,20H,10H2,(H,19,21)/b17-9+ |
InChI 键 |
XMEPGYPYPHNFLJ-RQZCQDPDSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



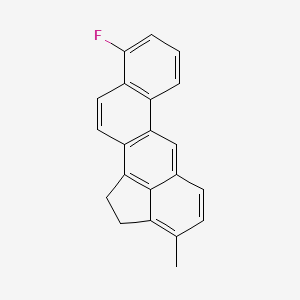



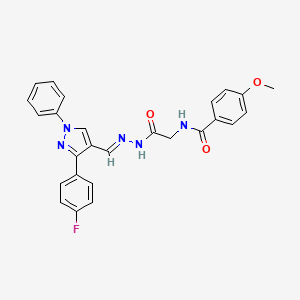
![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)
